molecular formula C12H14O2S B2684634 4-(Cyclopentylsulfanyl)benzoic acid CAS No. 855198-83-3

4-(Cyclopentylsulfanyl)benzoic acid

Cat. No. B2684634
M. Wt: 222.3
InChI Key: LUPXZOGBGAFZNK-UHFFFAOYSA-N
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Description

4-(Cyclopentylsulfanyl)benzoic acid is a chemical compound with the linear formula C13H16O2S1 . It is also known by its CAS Number: 1414958-91-0 .


Molecular Structure Analysis

The molecular structure of 4-(Cyclopentylsulfanyl)benzoic acid is represented by the InChI code: 1S/C12H14O2S/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14) . This indicates that the molecule consists of a benzoic acid group attached to a cyclopentylsulfanyl group.


Physical And Chemical Properties Analysis

The molecular weight of 4-(Cyclopentylsulfanyl)benzoic acid is 222.31 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Metabolism and Oxidative Derivatives 4-(Cyclopentylsulfanyl)benzoic acid and its derivatives are involved in the metabolism of various compounds, including pharmaceuticals. For example, the metabolism of the antidepressant Lu AA21004 involves oxidation to produce several metabolites, including a benzylic alcohol further oxidized to a corresponding benzoic acid derivative. This process is catalyzed by enzymes such as CYP2D6 and CYP2C9, highlighting the compound's role in drug metabolism (Hvenegaard et al., 2012).

Natural Occurrence and Uses Benzoic acid, a related compound, is naturally present in plant and animal tissues and used as an antibacterial and antifungal preservative in food, cosmetics, and pharmaceutical products. Its widespread use and occurrence in the environment make it a significant subject of study for its effects, exposure, and potential public health concerns (del Olmo et al., 2017).

Drug Delivery Systems The formation of non-covalent complexes between benzoic acid derivatives and α-Cyclodextrin in both aqueous and solid forms has been investigated, showing that α-Cyclodextrin can be an effective carrier for benzoic acid molecules. This research is relevant for drug industry applications, particularly in enhancing the solubility and stability of pharmaceutical compounds (Dikmen, 2021).

Photovoltaic Applications Benzoic acid derivatives have been utilized in organic dye-sensitized solar cells (DSCs), demonstrating the importance of electron-accepting groups in reducing the energy gap of dye molecules and improving power conversion efficiency. This application showcases the role of 4-(Cyclopentylsulfanyl)benzoic acid derivatives in enhancing the performance of renewable energy technologies (Wang et al., 2016).

Water Purification Research into the purification of water using near-UV illuminated suspensions of titanium dioxide with benzoic acid and its derivatives has demonstrated their effectiveness in mineralizing contaminants to carbon dioxide. This indicates the potential use of 4-(Cyclopentylsulfanyl)benzoic acid derivatives in environmental remediation and water treatment processes (Matthews, 1990).

properties

IUPAC Name

4-cyclopentylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPXZOGBGAFZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentylsulfanyl)benzoic acid

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